

Pourbaix diagram of vanadium explained

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vanadic acid

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An in-depth technical guide to the Pourbaix diagram of vanadium, designed for researchers, scientists, and professionals in drug development.

Introduction to the Pourbaix Diagram

A Pourbaix diagram, also known as a potential-pH diagram, is a graphical representation of the thermodynamic stability of different species of an element in an aqueous electrochemical system.[1][2] These diagrams map out the conditions of potential (y-axis) and pH (x-axis) under which a specific species is thermodynamically stable.[2] For transition metals like vanadium, which can exist in multiple oxidation states (+2, +3, +4, +5) and form a variety of soluble and insoluble species, the Pourbaix diagram is an invaluable tool for understanding its behavior in aqueous environments.[1][3][4] This includes predicting corrosion, passivation, and immunity, as well as understanding the speciation relevant in catalysis, battery technology, and biological systems.[1][5]

The Vanadium-Water System: A Complex Chemistry

The chemistry of vanadium in water is notable for the accessibility of four adjacent oxidation states, each often displaying a distinct color in solution.[3] The specific ions and oxides that form are highly dependent on both the electrochemical potential and the pH of the solution.[6][7]

- Vanadium(V): In strongly acidic solutions (pH < 2), the predominant species is the yellow pervanadyl ion, $[\text{VO}_2(\text{H}_2\text{O})_4]^+$. [3][6] As pH increases, it undergoes hydrolysis and condensation to form various polyvanadates, such as the decavanadate ion ($[\text{V}_{10}\text{O}_{28}]^{6-}$)

between pH 2 and 6.[3][6] At higher pH values, simpler vanadate ions like $[\text{H}_2\text{VO}_4]^-$ and $[\text{HVO}_4]^{2-}$ predominate.[6][8] At high concentrations, the solid oxide V_2O_5 can precipitate.[3]

- Vanadium(IV): This state is most commonly found as the blue vanadyl ion, $[\text{VO}(\text{H}_2\text{O})_5]^{2+}$, which is stable over a wide range of acidic pH values.[3][6]
- Vanadium(III): Exists as the green hexaaquavanadium(III) ion, $[\text{V}(\text{H}_2\text{O})_6]^{3+}$, in acidic conditions.[3][6]
- Vanadium(II): Found as the lilac-colored hexaaquavanadium(II) ion, $[\text{V}(\text{H}_2\text{O})_6]^{2+}$, a powerful reducing agent that is readily oxidized by air.[3][6][9]

The interplay between these soluble ions and various solid vanadium oxides (V_2O_5 , VO_2 , V_2O_3 , VO) defines the regions of the Pourbaix diagram.[1]

Quantitative Data and Thermodynamic Equilibria

The lines on the Pourbaix diagram represent the equilibria between different species. These can be categorized into three types:

- Horizontal Lines: Redox reactions that do not involve H^+ or OH^- ions. The equilibrium potential is independent of pH.
- Vertical Lines: Acid-base or hydrolysis reactions that do not involve electron transfer. The equilibrium is independent of potential.
- Sloped Lines: Redox reactions that involve H^+ or OH^- ions. The equilibrium potential is dependent on pH.

The following tables summarize the key species and the thermodynamic data used to construct the vanadium Pourbaix diagram.

Table 1: Major Vanadium Species in the V-H₂O System

Oxidation State	Species Formula	Common Name/Ion	Appearance in Acidic Solution
+5	VO_2^+ (aq)	Pervanadyl / Dioxovanadium(V)	Yellow[3][6]
+5	V_2O_5 (s)	Vanadium Pentoxide	-
+4	VO^{2+} (aq)	Vanadyl / Oxovanadium(IV)	Blue[3][6]
+4	VO_2 (s)	Vanadium Dioxide	-
+3	V^{3+} (aq)	Vanadium(III)	Green[3][6]
+3	V_2O_3 (s)	Vanadium Trioxide	-
+2	V^{2+} (aq)	Vanadium(II)	Lilac/Violet[3][6][9]

| 0 | V (s) | Vanadium Metal | - |

Table 2: Standard Electrode Potentials (E°) for Key Vanadium Redox Reactions (Acidic Conditions)

Reaction	E° (Volts vs. SHE)
$\text{VO}_2^+ + 2\text{H}^+ + \text{e}^- \rightleftharpoons \text{VO}^{2+} + \text{H}_2\text{O}$	+1.00[9][10]
$\text{VO}^{2+} + 2\text{H}^+ + \text{e}^- \rightleftharpoons \text{V}^{3+} + \text{H}_2\text{O}$	+0.34[9][10]
$\text{V}^{3+} + \text{e}^- \rightleftharpoons \text{V}^{2+}$	-0.26[9][10]

| $\text{V}^{2+} + 2\text{e}^- \rightleftharpoons \text{V}$ | -1.13[10] |

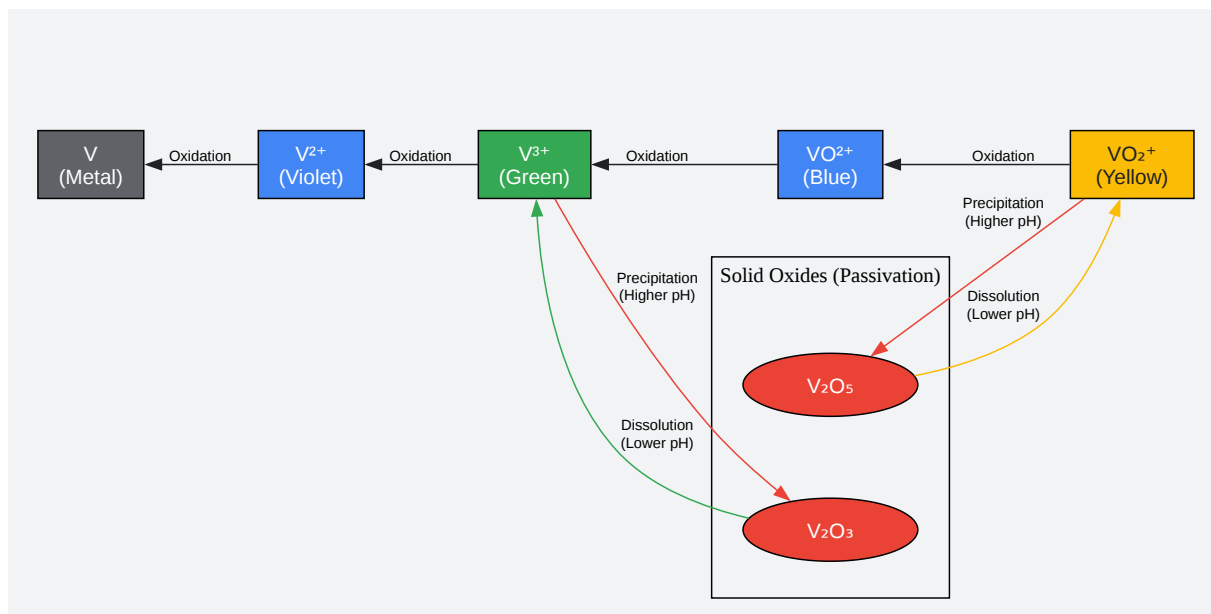
Table 3: Representative Equations Defining Boundaries in the Vanadium Pourbaix Diagram

Reaction Type	Reaction	E-pH Relationship
Sloped Line	$2\text{VO}_2^+ + 2\text{H}^+ + 2\text{e}^- \rightleftharpoons \text{V}_2\text{O}_5(\text{s}) + \text{H}_2\text{O}$	$E = E^\circ - 0.0591 \text{ pH}$
Sloped Line	$\text{V}_2\text{O}_5(\text{s}) + 6\text{H}^+ + 2\text{e}^- \rightleftharpoons 2\text{VO}^{2+} + 3\text{H}_2\text{O}$	$E = E^\circ - 0.1773 \text{ pH}$
Sloped Line	$\text{VO}^{2+} + 2\text{H}^+ + \text{e}^- \rightleftharpoons \text{V}^{3+} + \text{H}_2\text{O}$	$E = 0.34 - 0.1182 \text{ pH}$
Horizontal Line	$\text{V}^{3+} + \text{e}^- \rightleftharpoons \text{V}^{2+}$	$E = -0.26$

| Vertical Line | $2\text{VO}^{2+} + 3\text{H}_2\text{O} \rightleftharpoons \text{V}_2\text{O}_4(\text{s}) + 2\text{H}^+$ | $\text{pH} = \text{constant}$ |

Visualizing Vanadium Speciation

The following diagram illustrates the relationships between the major vanadium species as a function of changing potential and pH. Oxidation reactions are represented by upward transitions, reductions by downward transitions, and acid-base reactions by horizontal transitions.



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Caption: Conceptual map of vanadium species transitions with potential and pH.

Experimental Protocols for Constructing a Pourbaix Diagram

The construction of a Pourbaix diagram is primarily a thermodynamic exercise, supplemented and verified by electrochemical experiments.^{[1][11]} The general methodology involves a combination of theoretical calculations and empirical measurements.

Part 1: Thermodynamic Calculation

The theoretical construction relies on the Nernst equation and Gibbs free energy data.^{[1][2]}

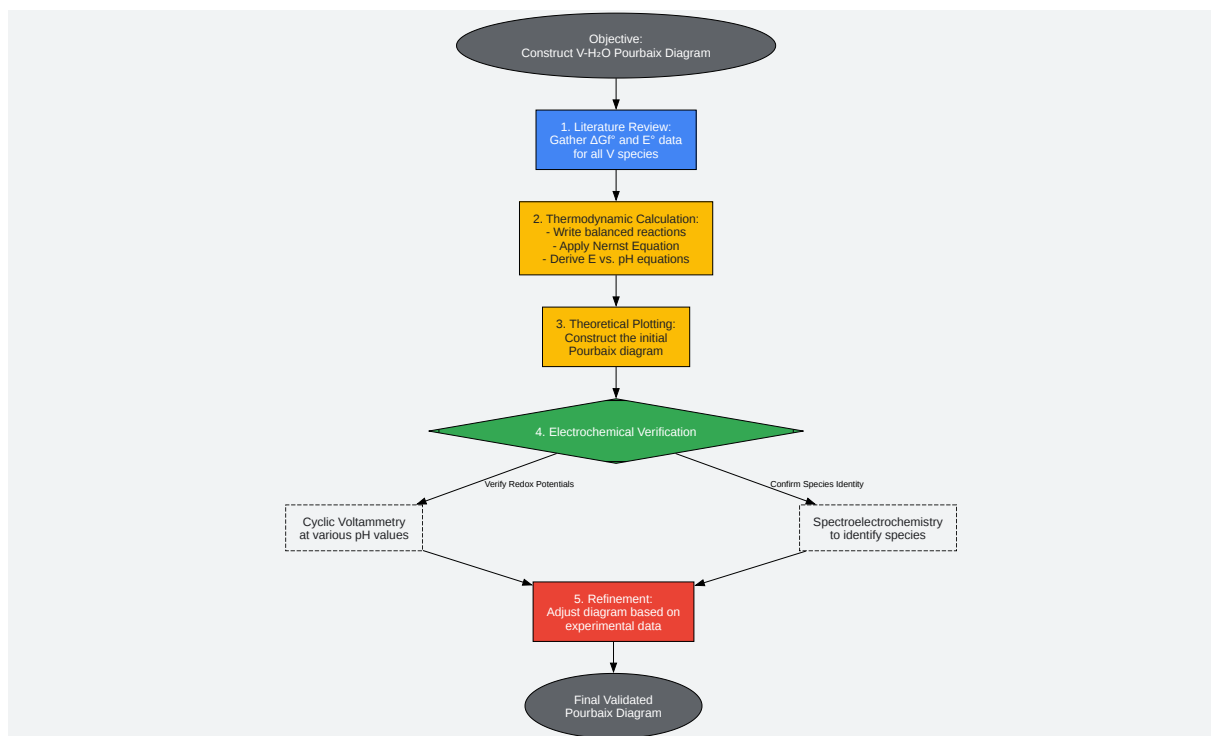
- **Identify All Relevant Species:** Compile a comprehensive list of all possible vanadium species in the system, including dissolved ions, solid oxides, and hydroxides for each relevant oxidation state (V, V²⁺, V³⁺, VO²⁺, VO₂⁺, etc.).^[1]
- **Gather Thermodynamic Data:** Obtain standard Gibbs free energies of formation (ΔG_f°) for all identified species from literature databases.^[1]
- **Write Balanced Equations:** Formulate balanced chemical equations for all possible equilibria between the species. These will include:
 - Redox reactions (e.g., $\text{VO}^{2+} + 2\text{H}^+ + \text{e}^- \rightleftharpoons \text{V}^{3+} + \text{H}_2\text{O}$)
 - Non-redox, pH-dependent reactions (e.g., $2\text{VO}^{2+} + 3\text{H}_2\text{O} \rightleftharpoons \text{V}_2\text{O}_4(\text{s}) + 4\text{H}^+$)
- **Derive Equilibrium Equations:**
 - For redox reactions, use the Nernst equation to derive an expression for the equilibrium potential (E) as a function of pH and species concentration/activity. The general form is: $E = E^\circ - (RT/nF) \cdot \ln(Q)$ where E° is the standard potential, R is the gas constant, T is temperature, n is the number of electrons, F is Faraday's constant, and Q is the reaction quotient.
 - For non-redox reactions, use the equilibrium constant (K), derived from $\Delta G^\circ = -RT\ln(K)$, to find the pH at which the activities of the two species are equal. This results in vertical lines on the diagram.
- **Plot the Diagram:** Plot the derived E-pH equations on a graph. The lines represent the boundaries of stability regions. The dominant species in each region is the one that is thermodynamically most stable under those conditions. A total vanadium concentration (e.g., 10⁻³ M) must be assumed for the calculations.^[12]

Part 2: Electrochemical Verification

Experimental techniques are used to validate the calculated diagram and study the kinetics of the transformations, which are not described by thermodynamics.^[13]

- **Potentiometric Titrations:** Titrate a vanadium salt solution with an acid or base while monitoring the potential of an inert electrode (like platinum) against a reference electrode (like Ag/AgCl). This helps determine the pH ranges for various hydrolysis reactions.
- **Cyclic Voltammetry (CV):** This technique is used to probe the redox behavior. By sweeping the potential of an electrode in a vanadium solution and measuring the resulting current, one can identify the potentials at which oxidation and reduction events occur at a given pH. Performing CV scans across a range of pH values helps map out the potential-dependent boundaries.
- **Spectroelectrochemistry:** Combine spectroscopic methods (like UV-Vis) with electrochemical control. This allows for the direct identification of the colored vanadium species being formed at the electrode surface or in the solution at specific applied potentials and pH values, confirming the species present in each stability region.

The following workflow diagram outlines the process for creating and validating a Pourbaix diagram.



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- To cite this document: BenchChem. [Pourbaix diagram of vanadium explained]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208672#pourbaix-diagram-of-vanadium-explained]

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